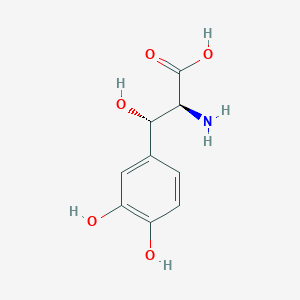
Erythro-beta,3-dihydroxy-DL-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythro-beta,3-dihydroxy-DL-tyrosine is a synthetic amino acid derivative. It is structurally related to tyrosine, an important amino acid involved in protein synthesis and various metabolic pathways. This compound is known for its role as an impurity in Droxidopa, a prodrug used to treat conditions like neurogenic orthostatic hypotension by converting to norepinephrine (noradrenaline) in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Erythro-beta,3-dihydroxy-DL-tyrosine typically involves the hydroxylation of tyrosine derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the beta and 3 positions of the tyrosine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques like crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Erythro-beta,3-dihydroxy-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates in many biochemical processes.
Reduction: It can be reduced to form dihydroxy derivatives, which have different biological activities.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of bases such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted tyrosine derivatives with different functional groups.
科学研究应用
Erythro-beta,3-dihydroxy-DL-tyrosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations like Droxidopa.
Industry: Utilized in the production of specialty chemicals and as a research reagent.
作用机制
The mechanism of action of Erythro-beta,3-dihydroxy-DL-tyrosine involves its conversion to active metabolites in the body. It acts as a precursor to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure and other physiological functions. The compound interacts with enzymes involved in the biosynthesis of catecholamines, leading to increased levels of norepinephrine.
相似化合物的比较
Similar Compounds
Droxidopa: A prodrug that converts to norepinephrine.
L-DOPA: A precursor to dopamine, another important neurotransmitter.
Tyrosine: The parent amino acid involved in protein synthesis and metabolic pathways.
Uniqueness
Erythro-beta,3-dihydroxy-DL-tyrosine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike L-DOPA, which primarily affects dopamine levels, this compound is more directly involved in the biosynthesis of norepinephrine.
属性
分子式 |
C9H11NO5 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m0/s1 |
InChI 键 |
QXWYKJLNLSIPIN-YUMQZZPRSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@@H]([C@@H](C(=O)O)N)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
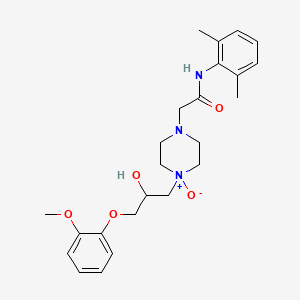
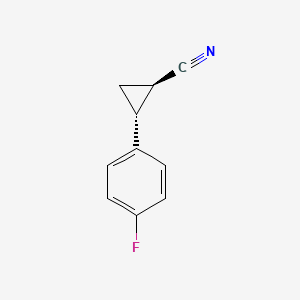
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
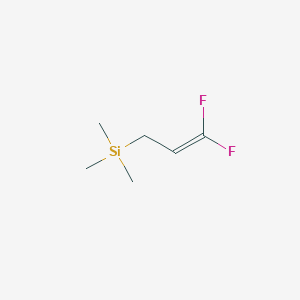
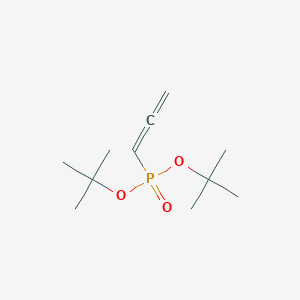
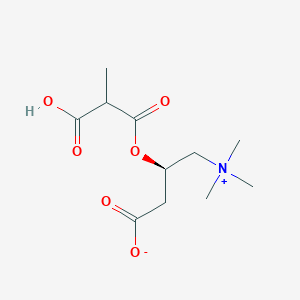
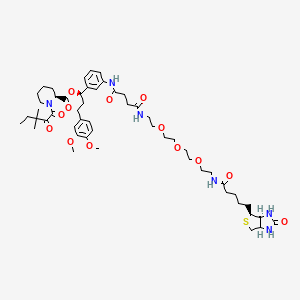

![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
